5,5-Dichloro-4,4-dimethoxypentan-2-one
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Overview
Description
5,5-Dichloro-4,4-dimethoxypentan-2-one is a chemical compound with the molecular formula C8H14Cl2O3 It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-4,4-dimethoxypentan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of β,β-dichloroacrolein diethylacetal with vinyl ethyl ether . The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-4,4-dimethoxypentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5,5-Dichloro-4,4-dimethoxypentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-4,4-dimethoxypentan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,5-Dichloro-2,4-pentadienal: Another chlorinated compound with similar structural features.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its use in industrial applications and its mechanism of action in endocrine disruption.
2,4-Dichloro-5-methoxypyrimidine: Used in the preparation of heteroarylpiperazine derivatives for medical applications.
Uniqueness
5,5-Dichloro-4,4-dimethoxypentan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dual methoxy and dichloro substituents make it a versatile intermediate in organic synthesis and a valuable compound for various research purposes.
Properties
CAS No. |
61203-79-0 |
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Molecular Formula |
C7H12Cl2O3 |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
5,5-dichloro-4,4-dimethoxypentan-2-one |
InChI |
InChI=1S/C7H12Cl2O3/c1-5(10)4-7(11-2,12-3)6(8)9/h6H,4H2,1-3H3 |
InChI Key |
ZIFBRWWVAZCNGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(Cl)Cl)(OC)OC |
Origin of Product |
United States |
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